molecular formula C11H10N2 B11916473 1H-Indole-2-acetonitrile, 3-methyl- CAS No. 54124-41-3

1H-Indole-2-acetonitrile, 3-methyl-

Cat. No.: B11916473
CAS No.: 54124-41-3
M. Wt: 170.21 g/mol
InChI Key: BHUMNAFIICHYED-UHFFFAOYSA-N
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Description

1H-Indole-2-acetonitrile, 3-methyl- (CAS: Not explicitly provided; molecular formula: C₁₅H₁₅N₂) is a substituted indole derivative characterized by a methyl group at the 3-position of the indole core and an acetonitrile moiety at the 2-position.

Properties

CAS No.

54124-41-3

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methyl-1H-indol-2-yl)acetonitrile

InChI

InChI=1S/C11H10N2/c1-8-9-4-2-3-5-11(9)13-10(8)6-7-12/h2-5,13H,6H2,1H3

InChI Key

BHUMNAFIICHYED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE typically involves the reaction of indole derivatives with nitrile-containing reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. For example, the use of N-alkylanilines in excess can prevent the formation of bis(indolyl)alkanes, ensuring the production of the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1H-Indole-2-acetonitrile, 3-methyl- is often achieved through multi-component reactions involving indoles and other reagents. Recent studies have highlighted the effectiveness of using p-toluenesulfonic acid as a catalyst in acetonitrile for the condensation reactions that yield various indole derivatives. For example, one study demonstrated a straightforward approach to synthesizing 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues by condensing anthranilamides with indole derivatives under optimized conditions .

Antiproliferative Activity

Research has indicated that compounds related to 1H-Indole-2-acetonitrile, 3-methyl- exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several indole derivatives on HeLa, A2780, and MSTO human tumor cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Neuroprotective Effects

Another area of interest is the compound's interaction with neuroblastoma cells. A recent study explored the effects of indole-3-acetonitrile on SH-SY5Y neuroblastoma cells, revealing that it could influence cellular viability and interact with serotonin and dopamine pathways. The findings suggested a potential role for this compound in neuroprotection and cancer therapy .

Cancer Treatment

The therapeutic implications of 1H-Indole-2-acetonitrile, 3-methyl- are particularly relevant in cancer treatment. Indoles have been shown to modulate pathways involved in tumorigenesis. For instance, studies have indicated that indole derivatives can reactivate tumor suppressor functions or inhibit oncogenic pathways, thus providing a dual approach to cancer management .

Anti-inflammatory Properties

Indole compounds are also recognized for their anti-inflammatory properties. Research indicates that certain indoles can inhibit inflammatory mediators and reduce leukocyte adhesion during ischemic events. This suggests that 1H-Indole-2-acetonitrile, 3-methyl- may have applications beyond oncology, potentially serving as an anti-inflammatory agent .

Summary Table of Applications

Application AreaDescriptionReferences
SynthesisMulti-component reactions yielding various indole derivatives ,
Antiproliferative ActivitySignificant effects on cancer cell lines like HeLa and A2780
Neuroprotective EffectsInteraction with neuroblastoma cells affecting viability
Therapeutic PotentialModulation of tumorigenesis pathways; potential anti-cancer use ,
Anti-inflammatory PropertiesInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of 2-(3-METHYL-1H-INDOL-2-YL)ACETONITRILE involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the biological context and the specific

Biological Activity

1H-Indole-2-acetonitrile, 3-methyl- (CAS No. 54124-41-3) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that may be beneficial in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with 1H-Indole-2-acetonitrile, 3-methyl-, including its antiviral, anticancer, and antimicrobial properties.

1H-Indole-2-acetonitrile, 3-methyl- has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 2-(3-methyl-1H-indol-2-yl)acetonitrile
InChI Key BHUMNAFIICHYED-UHFFFAOYSA-N

The biological activity of indole derivatives, including 1H-Indole-2-acetonitrile, 3-methyl-, is often attributed to their ability to interact with various molecular targets. Indoles can bind to receptors involved in cell signaling and gene expression, influencing numerous biological processes. The specific mechanism of action for this compound includes:

  • Antiviral Activity: Indole derivatives have been shown to inhibit viral replication through interference with viral proteins.
  • Anticancer Properties: These compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.
  • Antimicrobial Effects: Indole derivatives exhibit activity against a range of pathogens by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antiviral Activity

Research indicates that indole derivatives, including 1H-Indole-2-acetonitrile, 3-methyl-, possess significant antiviral properties. A study highlighted that certain substituted indoles can effectively inhibit viral replication by binding to viral proteins and preventing their function.

Anticancer Activity

1H-Indole-2-acetonitrile, 3-methyl- has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it showed an IC50 value of approximately 7.4 µM against gastric cancer cells, suggesting a potent cytotoxic effect . The compound's mechanism involves inducing apoptosis through mitochondrial pathways and modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The antimicrobial efficacy of 1H-Indole-2-acetonitrile, 3-methyl-, was assessed against several bacterial strains. Notably, it demonstrated high activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 µg/mL for standard strains and less than 1 µg/mL for methicillin-resistant strains (MRSA) . This suggests potential applications in treating resistant bacterial infections.

Case Studies

Several case studies have explored the biological activity of indole derivatives:

  • Antiviral Screening : A study conducted molecular docking analyses on various indoles, revealing promising binding affinities to viral proteins implicated in replication processes .
  • Cancer Cell Line Testing : In vitro tests on gastric cancer cell lines showed that compounds similar to 1H-Indole-2-acetonitrile can significantly reduce cell viability and induce apoptosis .
  • Antimicrobial Efficacy : Testing against Escherichia coli and Candida albicans also indicated that this compound could inhibit growth effectively, supporting its use as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Key Analytical Data:

  • 13C-NMR (CDCl₃) : δ 47.45 (CH₂), 101.99 (C-3), 109.46 (C-7), 116.32–136.33 (aromatic carbons), and 144.88 (C-NH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : m/z 223.1225 (calculated for C₁₅H₁₅N₂: 223.1235), confirming molecular composition .

This compound is typically synthesized via multi-step reactions involving indole core functionalization, as seen in analogous indole derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Spectral Comparison

Compound Substituents Molecular Formula 13C-NMR Key Shifts (CDCl₃) HRMS (m/z) Reference
1H-Indole-2-acetonitrile, 3-methyl- 3-CH₃, 2-CH₂CN C₁₅H₁₅N₂ δ 47.45 (CH₂), 144.88 (C-NH₂) 223.1225 (CI)
Nitro-substituted analogue 3-CH₃, 2-CH₂CN, 1’-NO₂ C₁₅H₁₃N₂O₂ δ 147.14 (C-NO₂) 253.0979 (CI)
3-Methyl-7-(propan-2-yl)-1H-indole 3-CH₃, 7-isopropyl C₁₂H₁₅N Not provided 173.2542

Key Observations :

  • 3-Methyl-7-(propan-2-yl)-1H-indole lacks the acetonitrile group but includes a bulky isopropyl substituent at position 7, likely reducing polarity compared to the cyano-containing derivative .

Physicochemical and Functional Properties

  • Solubility: The cyano group in 1H-Indole-2-acetonitrile, 3-methyl- enhances polarity compared to non-polar analogues like 3-Methyl-7-(propan-2-yl)-1H-indole, making it more soluble in polar solvents (e.g., DMSO or methanol) .
  • Reactivity: The electron-withdrawing cyano group directs electrophilic substitution to the indole’s 5- and 6-positions, whereas methyl or isopropyl substituents favor nucleophilic reactions .

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